molecular formula C24H27FN6O2 B034886 4-Azido-N-methylspiperone CAS No. 104820-55-5

4-Azido-N-methylspiperone

Cat. No.: B034886
CAS No.: 104820-55-5
M. Wt: 450.5 g/mol
InChI Key: FLOKIYHOMPQMNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-methylspiperone typically involves the introduction of an azido group into the spiperone molecule. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group. The reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-methylspiperone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Azido-N-methylspiperone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of biological pathways involving azido groups.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors in the brain.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Azido-N-methylspiperone involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The compound can also interact with neurotransmitter receptors, influencing their activity and signaling pathways .

Comparison with Similar Compounds

4-Azido-N-methylspiperone can be compared with other azido derivatives and spiperone analogs:

The uniqueness of this compound lies in its combination of the azido group and the spiperone scaffold, providing a versatile tool for chemical and biological research .

Properties

IUPAC Name

1-(4-azidophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O2/c1-29-17-31(21-10-8-20(9-11-21)27-28-26)24(23(29)33)12-15-30(16-13-24)14-2-3-22(32)18-4-6-19(25)7-5-18/h4-11H,2-3,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOKIYHOMPQMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146769
Record name 4-Azido-N-methylspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104820-55-5
Record name 4-Azido-N-methylspiperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azido-N-methylspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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